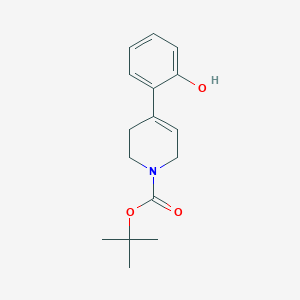

tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a pyridine ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-hydroxybenzaldehyde and tert-butyl acrylate as the primary starting materials.

Reaction Steps: The reaction involves a Michael addition followed by a cyclization step to form the pyridine ring.

Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

Industrial Production Methods:

Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and control reaction parameters.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The pyridine ring can undergo reduction to form a piperidine derivative.

Substitution: The tert-butyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: 2-hydroxybenzaldehyde can be converted to 2-hydroxybenzoic acid.

Reduction Products: The pyridine ring can be reduced to form piperidine derivatives.

Substitution Products: Various alkylated or aminated derivatives of the tert-butyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has shown potential as a building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively:

- Drug Development: The compound can be modified to enhance its pharmacological properties, targeting diseases such as cancer and cardiovascular disorders. For instance, studies have indicated that derivatives of this compound exhibit significant biological activity against specific cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitutions and cyclizations. The presence of the hydroxyl group can facilitate further functionalization, making it a versatile precursor .

- Reaction Mechanisms: Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies, contributing to advancements in organic chemistry .

Material Science

In the realm of materials science, this compound is explored for its potential in creating advanced materials:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in the development of smart materials with tailored functionalities .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed significant anticancer properties. The derivatives were tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. This research suggests that modifications to the compound can yield potent anticancer agents .

Case Study 2: Synthesis of New Drug Candidates

In another research effort, scientists synthesized novel compounds based on this compound through a series of chemical transformations. These new compounds were evaluated for their biological activity and showed promising results as potential drug candidates for treating neurological disorders .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Drug development targeting cancer | Significant activity against cancer cell lines |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile precursor for various reactions |

| Material Science | Polymer synthesis for advanced materials | Enhanced thermal stability and mechanical properties |

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the pyridine ring can engage in π-π interactions, influencing the biological activity of the compound.

Comparación Con Compuestos Similares

Tert-butyl 4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.

Pentaerythritol tetrakis [3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]: Used as an antioxidant in industrial applications.

Uniqueness: Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate stands out due to its specific structural features, which allow for diverse chemical transformations and applications.

This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique properties and applications highlight the importance of continued research and development in this area.

Actividad Biológica

tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate , also known by its CAS number 1269025-34-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO3. The compound features a pyridine ring substituted with a tert-butyl group and a hydroxyphenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 275.34 g/mol |

| Boiling Point | Not available |

| Solubility | Poorly soluble in water |

| CAS Number | 1269025-34-4 |

Research indicates that compounds similar to this compound may exhibit various biological activities including anti-inflammatory and anticancer effects. The mechanism of action often involves modulation of specific biochemical pathways such as apoptosis, cell proliferation, and immune response.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of pyridine compounds could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. For example, compounds with similar structures showed significant inhibition of cell proliferation in breast cancer models with IC50 values ranging from 10 to 50 µM .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyridine derivatives. The results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro assays revealed that related compounds could significantly reduce pro-inflammatory cytokine production in macrophages, indicating their potential as anti-inflammatory agents .

Efficacy in Biological Assays

The biological activity of this compound was evaluated using various assays:

- Cell Viability Assays : These assays demonstrated that the compound exhibits dose-dependent effects on cell viability across different cancer cell lines.

- Enzyme Inhibition Studies : The compound was tested for inhibition against specific enzymes involved in cancer progression and inflammation, showing promising results.

Table 2: Biological Activity Summary

Propiedades

IUPAC Name |

tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-8,18H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJRWBQKTOWRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.